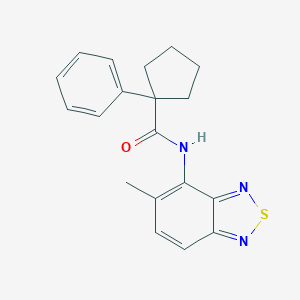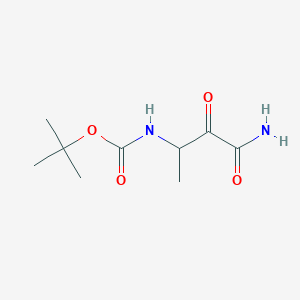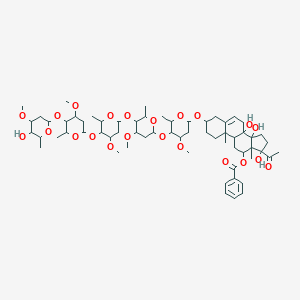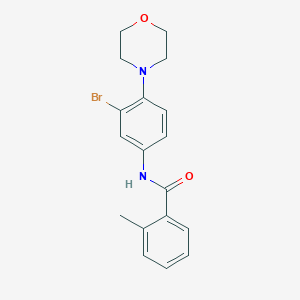![molecular formula C15H21BrN2O2 B235381 N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide, also known as BMS-986165, is a novel small molecule inhibitor of Tyk2 and JAK1 kinases. It was developed by Bristol-Myers Squibb as a potential treatment for autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis.
Mécanisme D'action
N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide inhibits the activity of Tyk2 and JAK1 kinases, which are involved in the signaling pathway of several cytokines, including interferons and interleukins. By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of several pro-inflammatory cytokines in preclinical models, including interferon-gamma, interleukin-6, and tumor necrosis factor-alpha. In addition, this compound has been shown to reduce the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. These effects suggest that this compound may be an effective treatment for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide is its specificity for Tyk2 and JAK1 kinases, which reduces the risk of off-target effects. However, one limitation is its short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide. One area of interest is its potential use in combination with other therapies for autoimmune diseases, such as biologics or small molecule inhibitors. Another area of interest is its potential use in other autoimmune diseases, such as multiple sclerosis or inflammatory bowel disease. Finally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide involves several chemical reactions, including bromination, amidation, and cyclization. The starting material is 3-bromo-4-(4-morpholinyl)aniline, which is reacted with pentanoic acid to form the amide. The amide is then cyclized to form the final product, this compound.
Applications De Recherche Scientifique
N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of lupus, this compound was shown to reduce disease activity and improve survival. In a mouse model of psoriasis, this compound was shown to reduce skin inflammation and improve skin thickness. These findings suggest that this compound may have therapeutic potential for the treatment of autoimmune diseases in humans.
Propriétés
Formule moléculaire |
C15H21BrN2O2 |
|---|---|
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)pentanamide |
InChI |
InChI=1S/C15H21BrN2O2/c1-2-3-4-15(19)17-12-5-6-14(13(16)11-12)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) |
Clé InChI |
GWNREBQBRVUUGG-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
SMILES canonique |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)

![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)





![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)